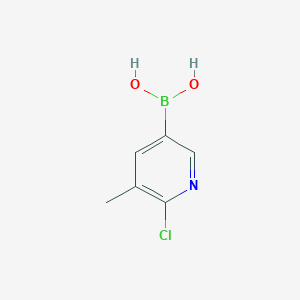

2-Chloro-3-methylpyridine-5-boronic acid

Übersicht

Beschreibung

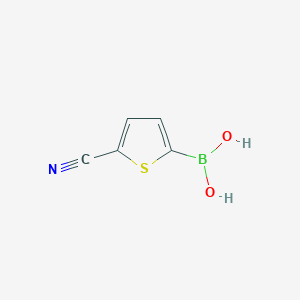

2-Chloro-3-methylpyridine-5-boronic acid is a halogenated boronic acid derivative of pyridine, a heterocyclic aromatic compound. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods offer insight into the chemical behavior and potential applications of such halopyridinylboronic acids. These compounds are often used in cross-coupling reactions to create diverse pyridine libraries, which are valuable in pharmaceutical research and material science .

Synthesis Analysis

The synthesis of halopyridinylboronic acids typically involves regioselective halogen-metal exchange or ortho-lithiation followed by quenching with a borate compound. For instance, the synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, a related compound, was achieved using a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction, starting from a chloropyridine and a boronic acid . Similarly, novel 2,4, or 5-halopyridin-3-yl-boronic acids and esters were synthesized using n-BuLi or lithium diisopropylamide for the halogen-metal exchange, indicating a general method that could potentially be applied to the synthesis of 2-Chloro-3-methylpyridine-5-boronic acid .

Molecular Structure Analysis

The molecular structure of halopyridinylboronic acids is characterized by the presence of a halogen atom and a boronic acid group attached to a pyridine ring. These functional groups are crucial for the reactivity of the compound, especially in cross-coupling reactions. The structure of the related compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was confirmed using various spectroscopic techniques, including NMR, TLC-MS, HPLC, GC-MS, and elemental analysis . These techniques are essential for verifying the purity and structure of synthesized compounds.

Chemical Reactions Analysis

Halopyridinylboronic acids are reactive intermediates in various chemical reactions, particularly in Suzuki–Miyaura cross-coupling, which forms carbon-carbon bonds. The presence of the boronic acid group allows these compounds to couple with aryl halides under palladium catalysis, as demonstrated in the synthesis of bipyridine derivatives . The reactivity of these compounds can also be influenced by the presence of other substituents on the pyridine ring, as seen in the reactivity studies of 5-chloro-2,4-dihydroxypyridine with bromine and aqueous solutions of hydrobromic and hydrochloric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of halopyridinylboronic acids are influenced by the substituents on the pyridine ring and the presence of the boronic acid group. These properties include solubility, boiling and melting points, stability, and reactivity. The boronic acid group typically increases the compound's reactivity towards nucleophiles and electrophiles. Although the specific properties of 2-Chloro-3-methylpyridine-5-boronic acid are not detailed in the provided papers, related compounds exhibit properties that make them suitable for use in organic synthesis and as intermediates in the production of pharmaceuticals and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

The compound plays a crucial role in the synthesis of complex organic molecules. For instance, it has been utilized in the preparation of radio-labeled ligands for imaging studies, demonstrating its utility in creating compounds used in Positron Emission Tomography (PET) scans. A notable example is the synthesis of MK-1064, a radioligand for imaging the orexin-2 receptor, where 2-chloro-5-iodonicotinate and 5-(chloropyridin-3-yl)boronic acid were key intermediates in the synthetic pathway (Gao, Wang, & Zheng, 2016).

Application in Cross-Coupling Reactions

2-Chloro-3-methylpyridine-5-boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. This reaction facilitates the synthesis of various biaryls, an essential structure in many pharmaceuticals and organic materials. The compound's utility in creating diazino-fused tricyclic systems and its involvement in Suzuki coupling of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one highlights its importance in developing novel organic compounds with potential applications in medicine and materials science (Tapolcsányi et al., 2002).

Electrochemical Applications

Furthermore, the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, involving the oxidation of related pyridine derivatives, underscores the broader applicability of compounds in this class in electroorganic synthesis and environmental remediation. This research indicates the potential of 2-chloro-3-methylpyridine-5-boronic acid derivatives in wastewater treatment and the synthesis of nicotinic acid through partial oxidation processes (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Bridging Ligand in Coordination Chemistry

In coordination chemistry, 2-chloro-3-methylpyridine-5-boronic acid and its derivatives serve as bridging ligands to construct heterodinuclear complexes, demonstrating the structural versatility and utility of boron-containing compounds in developing novel coordination complexes with unique properties (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005).

Safety And Hazards

2-Chloro-3-methylpyridine-5-boronic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or in contact with skin or eyes, it is advised to remove the victim to fresh air, wash with plenty of soap and water, and seek medical attention if symptoms persist .

Eigenschaften

IUPAC Name |

(6-chloro-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOKOBRTKSRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590375 | |

| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylpyridine-5-boronic acid | |

CAS RN |

1003043-40-0 | |

| Record name | (6-Chloro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-methylpyridine-5-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.